3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, also known as FMBA, is a versatile compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 155-157°C and a molecular weight of 250.24 g/mol. FMBA is used in many areas of research, including organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a starting material for organic synthesis and as an intermediate in the synthesis of other compounds. It is also used in the study of pharmacology and biochemistry, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of polymers, surfactants, and other materials.
Mechanism of Action
3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the activity of COX-2, 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is able to reduce inflammation and other associated symptoms.
Biochemical and Physiological Effects
3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In animal studies, it has been shown to reduce inflammation and pain associated with arthritis and other inflammatory conditions. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, making it useful for treating bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments is its high purity. With a purity of 95%, it is well-suited for use in a variety of applications. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective reagent. The main limitation of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is its low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential area of research is the development of new synthesis methods for 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% and its derivatives. Additionally, further research into the mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to the development of new and improved therapeutic agents. Finally, further research into the biochemical and physiological effects of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to the development of new and improved treatments for a variety of conditions.
Synthesis Methods
The synthesis of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is a multi-step process that begins with the reaction of 2-fluoro-3-methoxyphenol and 5-methoxybenzoic acid. The reaction is carried out in an inert atmosphere at temperatures between 80-90°C. The reaction is then followed by a series of purification steps, including recrystallization, column chromatography, and thin-layer chromatography. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-7-9(6-10(8-11)15(17)18)12-4-3-5-13(20-2)14(12)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPYRRYAUGORID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690084 |
Source
|
Record name | 2'-Fluoro-3',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-44-9 |
Source
|
Record name | 2'-Fluoro-3',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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